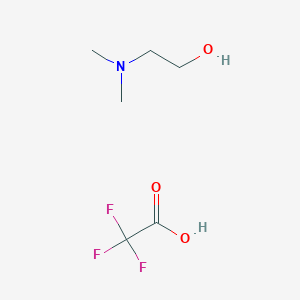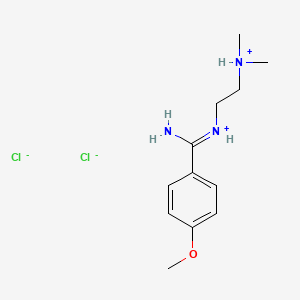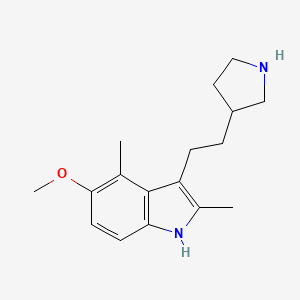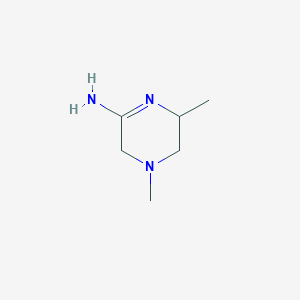
Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with acetone in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached to the pyrazine ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It serves as a lead compound for the development of new drugs .
Medicine: In medicine, derivatives of Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- are explored for their therapeutic potential in treating various diseases, including infections and cancer .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are also used in the manufacture of dyes and pigments .
Mecanismo De Acción
The mechanism of action of Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific derivative and its application .
Comparación Con Compuestos Similares
- 2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-
- 3,4,5,6-Tetrahydro-4,6-dimethyl-2-(3-pyridinyl)-2H-1,3,4-thiadiazine
- 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3,5-dimethyl-
Comparison: Compared to these similar compounds, Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- is unique due to its specific pyrazine ring structure and the presence of two methyl groups at positions 4 and 6. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C6H13N3 |
|---|---|
Peso molecular |
127.19 g/mol |
Nombre IUPAC |
2,4-dimethyl-3,5-dihydro-2H-pyrazin-6-amine |
InChI |
InChI=1S/C6H13N3/c1-5-3-9(2)4-6(7)8-5/h5H,3-4H2,1-2H3,(H2,7,8) |
Clave InChI |
SBLZKVYTMQEHIK-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(=N1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


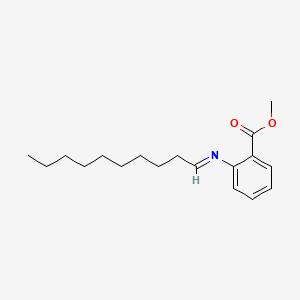
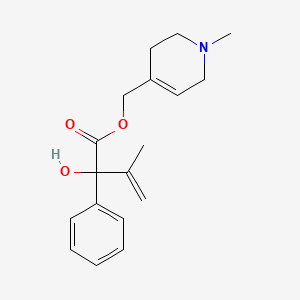


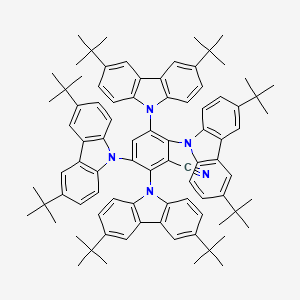
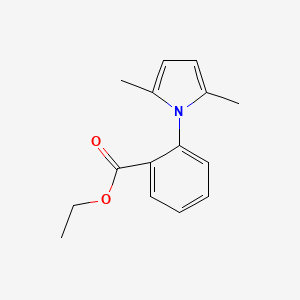
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
